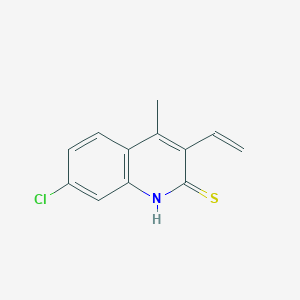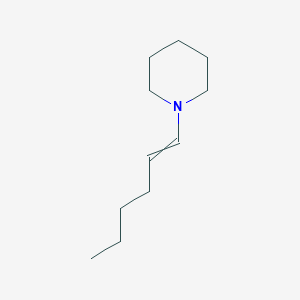![molecular formula C21H30O B14622508 1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one CAS No. 60469-45-6](/img/structure/B14622508.png)
1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the norbornene family, known for its rigid and strained ring systems, which make it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids are commonly employed to increase the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into certain active sites of enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-one: Known for its use in Diels-Alder reactions.
Bicyclo[2.2.1]heptan-2-one: Similar structure but lacks the double bond.
Bicyclo[2.2.1]hept-2-ene: Used in polymerization reactions.
Uniqueness
1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one is unique due to its dual bicyclic structures connected by a heptanone chain. This configuration provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
60469-45-6 |
|---|---|
Molekularformel |
C21H30O |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
1,7-bis(2-bicyclo[2.2.1]hept-5-enyl)heptan-4-one |
InChI |
InChI=1S/C21H30O/c22-21(5-1-3-17-11-15-7-9-19(17)13-15)6-2-4-18-12-16-8-10-20(18)14-16/h7-10,15-20H,1-6,11-14H2 |
InChI-Schlüssel |
RAQJHVVINNGZSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1C=C2)CCCC(=O)CCCC3CC4CC3C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Methoxyphenyl)methyl]-2-methylpyridine](/img/structure/B14622430.png)
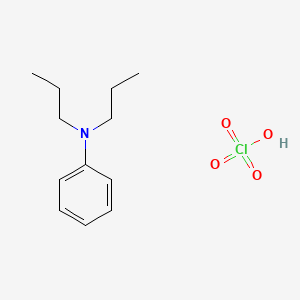
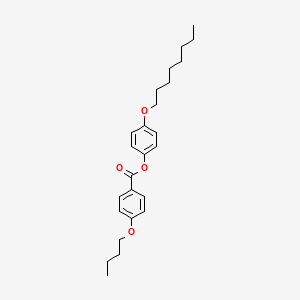
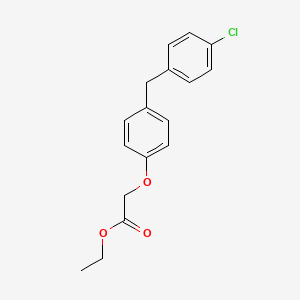

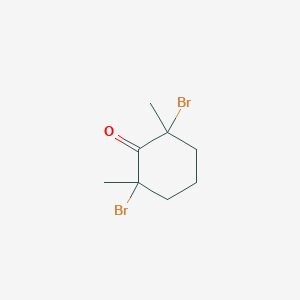
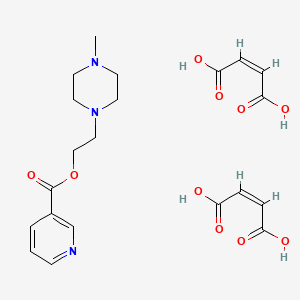
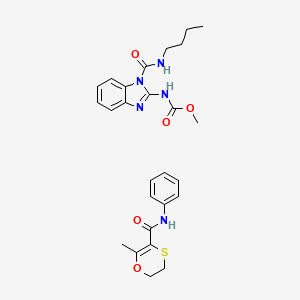
![5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14622475.png)
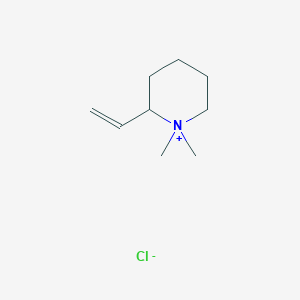
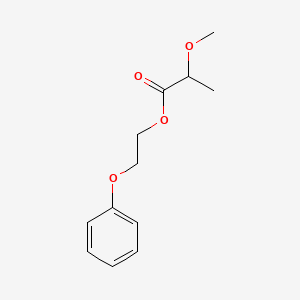
![2-[(Propan-2-yl)oxy]phenyl propylcarbamate](/img/structure/B14622487.png)
